Cas no 927684-32-0 (1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine)

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is a heterocyclic amine derivative with a tetrahydroquinoline core structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The isobutyl substituent enhances lipophilicity, which may improve bioavailability in drug development applications. Its amine functionality at the 7-position allows for further derivatization, making it a valuable building block for constructing more complex molecules. The saturated ring system contributes to conformational stability, while the aromatic portion retains reactivity for selective modifications. This balance of properties makes it useful for medicinal chemistry explorations, particularly in the design of compounds targeting central nervous system pathways.
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine structure
927684-32-0 structure
商品名:1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
CAS番号:927684-32-0
MF:C13H20N2
メガワット:204.3113
MDL:MFCD11610020
CID:1029022
PubChem ID:28343322

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine 化学的及び物理的性質

名前と識別子

    • 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
    • 1-(2-methylpropyl)-3,4-dihydro-2H-quinolin-7-amine
    • 1,2,3,4-Tetrahydro-1-(2-methylpropyl)-7-quinolinamine
    • FT-0726997
    • DTXSID60651299
    • 927684-32-0
    • A1-07864
    • 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-ylamine
    • AKOS011549254
    • 1-(2-Methylpropyl)-1,2,3,4-tetrahydroquinolin-7-amine
    • 1-Isobutyl-1,2,3,4-tetrahydro-quinolin-7-ylamine
    • SCHEMBL13397208
    • DB-079394
    • 7-Quinolinamine, 1,2,3,4-tetrahydro-1-(2-methylpropyl)-
    • MDL: MFCD11610020
    • インチ: InChI=1S/C13H20N2/c1-10(2)9-15-7-3-4-11-5-6-12(14)8-13(11)15/h5-6,8,10H,3-4,7,9,14H2,1-2H3
    • InChIKey: OMXZWYPBYGTGRO-UHFFFAOYSA-N
    • ほほえんだ: CC(C)CN1CCCC2=C1C=C(C=C2)N

計算された属性

  • せいみつぶんしりょう: 204.162648646g/mol
  • どういたいしつりょう: 204.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • 色と性状: No date available
  • 密度みつど: 1.018
  • ゆうかいてん: No date available
  • ふってん: No date available
  • フラッシュポイント: No date available
  • じょうきあつ: No date available

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine セキュリティ情報

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0977830-5g
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95%
5g
$1470 2024-08-03
Alichem
A189004430-1g
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95%
1g
$400.00 2023-08-31
Chemenu
CM130215-1g
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95%
1g
$*** 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1532611-1g
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 98%
1g
¥2931.00 2024-04-25
Chemenu
CM130215-1g
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95%
1g
$356 2021-08-05
A2B Chem LLC
AI62048-2.5g
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95%
2.5g
$888.00 2024-05-20
eNovation Chemicals LLC
Y0977830-5g
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95%
5g
$1470 2025-02-21
eNovation Chemicals LLC
Y0977830-5g
1-isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95%
5g
$1470 2025-02-20
Crysdot LLC
CD11011684-1g
1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine
927684-32-0 95+%
1g
$377 2024-07-19

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine 関連文献

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amineに関する追加情報

Professional Introduction to 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS No. 927684-32-0)

1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine, identified by its CAS number 927684-32-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, belonging to the tetrahydroquinoline class, has garnered attention due to its unique structural properties and potential biological activities. The presence of an isobutyl group and an amine functional group at the 7-position of the tetrahydroquinoline core suggests a high degree of specificity that may be exploited for therapeutic applications.

The structural framework of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine contributes to its potential utility in drug discovery. Tetrahydroquinoline derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern in this compound, particularly the amine group at the 7-position, enhances its interaction with biological targets such as enzymes and receptors. This feature makes it a promising candidate for further investigation in the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on tetrahydroquinoline derivatives due to their demonstrated efficacy in various preclinical studies. The compound 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine has been studied for its potential role in modulating pathways associated with diseases such as cancer and neurodegenerative disorders. Preliminary findings indicate that this molecule may exhibit inhibitory effects on certain kinases and other enzymes involved in cell proliferation and survival. Such activities are highly relevant in the context of developing targeted therapies for these conditions.

The synthesis of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the isobutyl group and the amine functionality necessitates careful selection of reagents and catalysts to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

The pharmacological profile of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is being actively investigated in vitro and in vivo. Studies have shown that this compound can interact with various biological targets, leading to potential therapeutic benefits. For instance, its ability to inhibit specific enzymes may disrupt signaling pathways that contribute to disease progression. Additionally, its structural similarity to known bioactive molecules suggests that it may be amenable to structure-based drug design approaches.

The chemical properties of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine, including its solubility and stability, are critical factors that influence its formulation and delivery. Researchers are exploring different formulations to enhance its bioavailability and pharmacokinetic properties. These efforts are essential for translating preclinical findings into effective clinical treatments. The compound's stability under various storage conditions also plays a role in ensuring its long-term viability for research purposes.

The safety profile of 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine is another area of focus. Comprehensive toxicological studies are being conducted to assess its potential adverse effects. These studies help in determining the appropriate dosage ranges and identifying any contraindications for therapeutic use. The results from these studies will be crucial for guiding future clinical trials and ensuring patient safety.

The role of computational chemistry in studying 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at the atomic level. These predictions can guide experimental design and help optimize its pharmacological properties. The integration of computational methods with experimental approaches has significantly accelerated the drug discovery process.

In conclusion, 1-Isobutyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS No. 927684-32-0) represents a promising avenue for developing novel therapeutic agents. Its unique structural features and potential biological activities make it an attractive candidate for further research. As our understanding of disease mechanisms continues to evolve,so does the potential for this compound to contribute to innovative treatments across various medical fields.

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